3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one
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Overview
Description
3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally the azetidinone core. Key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or nitriles.
Synthesis of the piperidine ring: This step often involves hydrogenation or reductive amination of suitable intermediates.
Construction of the azetidinone core: This can be done through cyclization reactions involving β-lactam formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one: shares similarities with other azetidinone derivatives, oxazole-containing compounds, and piperidine-based molecules.
Azetidinones: Known for their β-lactam ring, which is a common feature in antibiotics like penicillins.
Oxazole Derivatives: Often exhibit biological activities such as anti-inflammatory and antimicrobial properties.
Piperidine Compounds: Widely used in pharmaceuticals for their ability to interact with various biological targets.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct structural motifs, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
3,3-dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-20(2)17(22-19(20)25)14-8-10-23(11-9-14)18(24)16-15(21-12-26-16)13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTIXQOZYGPRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=C(N=CO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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